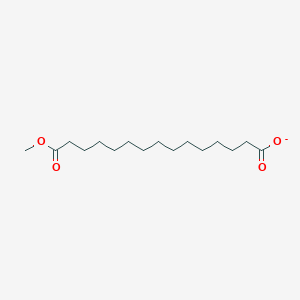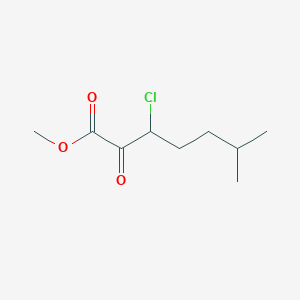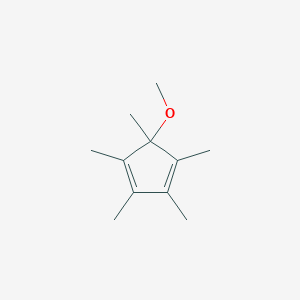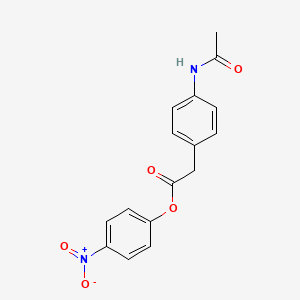
3-Dodecyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecyl-1H-pyrrole is a heterocyclic aromatic organic compound with a five-membered ring structure containing one nitrogen atom It is a substituted derivative of pyrrole, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the dodecylamine would be used as the amine source. The reaction typically occurs under mild conditions with a catalytic amount of acid or base to facilitate the cyclization process .
Another method involves the Hantzsch synthesis, which uses an α-haloketone and a β-dicarbonyl compound in the presence of ammonia. This method can be adapted to use dodecylamine instead of ammonia to introduce the dodecyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron(III) chloride or copper-based catalysts can be employed to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-Dodecyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur primarily at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Aplicaciones Científicas De Investigación
3-Dodecyl-1H-pyrrole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Dodecyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: The parent compound with no substituents.
N-Methylpyrrole: A derivative with a methyl group attached to the nitrogen atom.
N-Octylpyrrole: A derivative with an octyl group attached to the nitrogen atom.
Uniqueness
3-Dodecyl-1H-pyrrole is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its solubility in nonpolar solvents and affects its reactivity compared to shorter alkyl-substituted pyrroles .
Propiedades
Número CAS |
120394-64-1 |
|---|---|
Fórmula molecular |
C16H29N |
Peso molecular |
235.41 g/mol |
Nombre IUPAC |
3-dodecyl-1H-pyrrole |
InChI |
InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15,17H,2-12H2,1H3 |
Clave InChI |
HGICMYITGGLHHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CNC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)


![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)



